Germacrone

Description

Germacrone has been reported in Rhododendron dauricum, Curcuma xanthorrhiza, and other organisms with data available.

isolated from Curcuma wenyujin

Structure

3D Structure

Properties

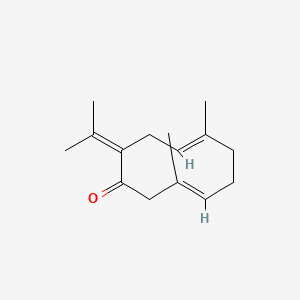

IUPAC Name |

(3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAULGCQHVOVVRN-SWZPTJTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(=C(C)C)C(=O)C/C(=C/CC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6902-91-6 | |

| Record name | Germacrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6902-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germacrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germacrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMACRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2WQ6N4FBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Quantification of Germacrone in Natural Sources: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth overview of the natural sources of Germacrone, a sesquiterpenoid ketone of significant interest to researchers, scientists, and drug development professionals. This document details the primary plant families and species known to contain this compound, presents quantitative data on its concentration, outlines detailed experimental protocols for its extraction and analysis, and visualizes its biosynthetic pathway and a representative experimental workflow.

Principal Natural Sources of this compound

This compound is a bioactive natural compound predominantly found as a major component of the essential oils extracted from various medicinal plants.[1] The primary plant families rich in this compound are the Zingiberaceae (ginger family) and the Asteraceae family.[2]

Within the Zingiberaceae family, the genus Curcuma is the most significant source of this compound. Several species of Curcuma rhizomes, often referred to as Rhizoma Curcuma in traditional medicine, are known to contain this compound.[1] These include Curcuma zedoaria (zedoary), Curcuma wenyujin, Curcuma phaeocaulis, Curcuma kwangsiensis, Curcuma aeruginosa, and Curcuma aromatica.[3][4]

Another notable source of this compound is Geranium macrorrhizum, commonly known as Zdravetz or rock cranesbill, from which the essential oil is extracted. Additionally, this compound has been identified in the leaf oil of Siparuna grandiflora.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant used for extraction. The following table summarizes the quantitative data on this compound content in various natural sources, as reported in scientific literature.

| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Reference |

| Siparuna grandiflora | Leaf | 66.9% | N/A |

| Geranium macrorrhizum | Leaves | 76.07% | [5] |

| Curcuma sichuanensis | N/A | 12.4% | [6] |

| Curcuma heyneana | N/A | 5.29% | N/A |

| Curcuma wenyujin | Rhizomes | Major bioactive constituent | |

| Curcuma phaeocaulis | Rhizomes | Main active ingredient | [3] |

| Curcuma kwangsiensis | Rhizomes | Main active ingredient | [3] |

| Curcuma zedoaria | N/A | Major bioactive component | N/A |

| Rhizoma Curcuma | Rhizomes | Major component | [1] |

Experimental Protocols for Extraction and Quantification

The isolation and quantification of this compound from its natural sources involve several established methodologies. The following sections provide detailed protocols for common extraction and analytical techniques.

Extraction Methodologies

Hydrodistillation is a conventional method for extracting essential oils from plant materials.

-

Apparatus : Clevenger-type distillation apparatus, heating mantle, round-bottom flask.

-

Procedure :

-

Collect fresh plant material (e.g., 200g of sliced turmeric rhizomes).[7]

-

Place the plant material into a round-bottom flask and add distilled water (e.g., 500 mL).[7]

-

Connect the flask to the Clevenger apparatus and heat the mixture to boiling.

-

Continue the distillation for a set period (e.g., 2-6 hours).[7] The steam and volatilized essential oil will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.

-

Separate the essential oil from the aqueous layer.

-

Store the collected essential oil in a dark, cool place (e.g., 4°C) for further analysis.[7]

-

MAE is a more rapid and efficient extraction method compared to conventional techniques.

-

Apparatus : Microwave extraction system.

-

Optimal Conditions for this compound from Curcuma rhizomes :

-

Procedure :

-

Place the powdered plant material in the microwave extraction vessel.

-

Add a suitable solvent.

-

Apply the optimized microwave power and irradiation time.

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

The resulting extract can then be further processed or directly analyzed.

-

Quantification Methodologies

HS-SPME is a solvent-free sample preparation technique often coupled with GC-MS for the analysis of volatile compounds.

-

Optimal Conditions for this compound from Curcuma rhizomes :

-

Procedure :

-

Place the sample (e.g., extract from MAE) in a headspace vial.

-

Add a salt solution to increase the volatility of the analytes.

-

Seal the vial and place it in a heated agitator.

-

Expose the SPME fiber to the headspace of the sample under the optimized conditions.

-

After extraction, retract the fiber and introduce it into the GC injector for thermal desorption and analysis.

-

GC-MS is the most common and powerful technique for the separation, identification, and quantification of this compound and other volatile components in essential oils.

-

Apparatus : Gas chromatograph coupled with a mass spectrometer.

-

Typical GC-MS Conditions :

-

Quantification : Quantification is typically performed by comparing the peak area of this compound in the sample to a calibration curve generated from a certified reference standard.

Visualizations

Biosynthetic Pathway of this compound

This compound is a sesquiterpenoid, and its biosynthesis in plants follows the general sesquiterpenoid pathway. The key precursor for all sesquiterpenoids is Farnesyl pyrophosphate (FPP). The cyclization of FPP by a specific synthase leads to the formation of a germacrene intermediate, which is then further modified to yield this compound.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical experimental workflow for the quantification of this compound from a plant source, from sample preparation to final analysis.

References

- 1. iomcworld.com [iomcworld.com]

- 2. This compound: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections [pubmed.ncbi.nlm.nih.gov]

- 3. Fast determination of curcumol, curdione and this compound in three species of Curcuma rhizomes by microwave-assisted extraction followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. naturesgift.com [naturesgift.com]

- 6. search.library.ucr.edu [search.library.ucr.edu]

- 7. ir.uitm.edu.my [ir.uitm.edu.my]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Germacrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone is a naturally occurring sesquiterpenoid and a major bioactive component isolated from various plants of the Curcuma genus, particularly Curcuma zedoaria (zedoary) and Curcuma wenyujin.[1][2] It belongs to the germacrane class of sesquiterpenoids, characterized by a ten-membered carbon ring.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known biological signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound is a crystalline solid at room temperature, appearing as white to off-white needles.[4] It is characterized by its lipophilic nature, rendering it soluble in various organic solvents.

Table 1: General and Computed Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | [3][4] |

| Molecular Weight | 218.33 g/mol | [3][4] |

| IUPAC Name | (3E,7E)-3,7-dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-one | [3] |

| SMILES | C/C/1=C\CC(=C(C)C)C(=O)C/C(=C/CC1)/C | [3] |

| InChIKey | CAULGCQHVOVVRN-SWZPTJTJSA-N | [3] |

| CAS Number | 6902-91-6 | [4] |

| Appearance | White to Off-white Solid | [4] |

| XLogP3-AA | 3.5 | [3] |

Table 2: Experimental Physicochemical Data for this compound

| Property | Value | Reference |

| Melting Point | 56 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO, ethanol, and DMF. | [5] |

| UV-Vis (λmax) | 213 nm | |

| Kovats Retention Index | 1705 (Standard non-polar column) | [3] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound from Curcuma zedoaria

The following protocol describes a general procedure for the extraction and purification of this compound from the rhizomes of Curcuma zedoaria.

1. Plant Material and Extraction:

-

Plant Material: Dried rhizomes of Curcuma zedoaria (1.0 kg) are powdered.[6]

-

Extraction: The powdered rhizomes are extracted with hexane at room temperature. The solvent is evaporated under reduced pressure to yield a crude hexane extract.[6]

2. Column Chromatography:

-

Stationary Phase: Silica gel (70-230 mesh).[7]

-

Column Packing: The silica gel is packed into a glass column using a slurry method with n-hexane.[7]

-

Sample Loading: The crude hexane extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.[7]

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[6][7]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.[6][7]

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Instrumentation: A preparative HPLC system equipped with a UV detector.[7]

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).[7]

-

Mobile Phase: A gradient of methanol and water.[7]

-

Injection and Elution: The semi-purified fraction from column chromatography is dissolved in methanol and injected into the HPLC system. The elution is monitored at a suitable wavelength (e.g., 210 nm).[7]

-

Peak Collection: The peak corresponding to this compound is collected.[7]

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.[7]

References

- 1. pennwest.edu [pennwest.edu]

- 2. BiblioBoard [openresearchlibrary.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. This compound inhibits early stages of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Germacrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone is a naturally occurring sesquiterpenoid belonging to the germacrane class, characterized by a ten-membered carbocyclic ring.[1][2][3] First isolated from the essential oil of Geranium macrorrhizum, it is a prominent constituent of various medicinal plants, particularly within the Zingiberaceae family, including turmeric (Curcuma longa) and zedoary (Curcuma zedoaria).[2][3] This compound has garnered significant scientific interest due to its diverse and potent pharmacological activities, which include anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[2] A thorough understanding of its molecular structure and, critically, its stereochemistry is paramount for elucidating its mechanism of action, designing novel derivatives, and advancing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the core structural and stereochemical features of this compound, supported by experimental data and detailed methodologies.

Molecular Structure

The molecular formula of this compound is C₁₅H₂₂O, with a molecular weight of approximately 218.34 g/mol .[2] Its structure is defined by a cyclodeca-3,7-diene-1-one backbone, substituted with two methyl groups and an isopropylidene group. The systematic IUPAC name for the most common isomer is (3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one.[2]

Spectroscopic and Crystallographic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been pivotal in confirming its connectivity and spatial arrangement.

Table 1: Key Physicochemical and Spectroscopic Data for (E,E)-Germacrone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O | [2] |

| Molecular Weight | 218.34 g/mol | [2] |

| IUPAC Name | (3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one | [2] |

| CAS Number | 6902-91-6 | [2] |

| Melting Point | 55-58 °C | [4] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.44 (3H, s), 1.63 (3H, s), 1.73 (3H, s), 1.78 (3H, s), 2.06–2.40 (4H, m), 2.86 (1H, br d, J = 11.2 Hz), 2.94 (2H, m), 3.41 (1H, d, J = 10.5 Hz), 4.71 (1H, br d, J = 8.6 Hz), 4.99 (1H, br d, J = 11.7 Hz) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 15.6, 16.7, 19.9, 22.4, 24.1, 29.3, 38.1, 55.9, 125.4, 126.7, 129.5, 132.7, 135.0, 137.3, 208.0 | [4] |

Table 2: Crystallographic Data for this compound Polymorphs

| Parameter | This compound (Type I) | This compound (Type II) | Reference(s) |

| Crystal System | Monoclinic | Monoclinic | [5] |

| Space Group | Pc | C2/c | [5] |

| a (Å) | 25.6112 (6) | 26.0073 (4) | [5] |

| b (Å) | 9.7565 (2) | 9.84383 (10) | [5] |

| c (Å) | 10.3664 (2) | 10.53713 (13) | [5] |

| β (°) | 95.169 (2) | 95.7547 (11) | [5] |

| Volume (ų) | 2579.78 (10) | 2684.04 (3) | [5] |

| Z | 8 | 8 | [5] |

| Temperature (K) | 100 | 295 | [5] |

Stereochemistry

The stereochemistry of this compound is a critical aspect influencing its biological activity. The molecule contains chiral centers and double bonds that can exist in different spatial arrangements, leading to various stereoisomers.

Chirality and Absolute Configuration

This compound possesses two stereogenic centers, typically at the C1 and C7 positions in the cyclodecane ring. However, due to the flexibility of the ten-membered ring and the presence of double bonds, the molecule is often considered conformationally chiral. While the absolute configuration of the most common naturally occurring this compound has not been definitively assigned with R/S notation in the reviewed literature, the stereochemistry of its precursors and derivatives provides valuable insights. The biosynthesis of many sesquiterpenes, including germacranes, often proceeds through stereospecific enzymatic cyclizations of farnesyl pyrophosphate, suggesting that natural this compound exists as a specific enantiomer.

The determination of absolute configuration for chiral molecules like this compound relies on techniques such as X-ray crystallography of a single enantiomer or the use of chiral derivatizing agents in NMR spectroscopy.[6] Another powerful technique is chiroptical spectroscopy, such as Circular Dichroism (CD), which measures the differential absorption of left- and right-circularly polarized light.[6]

Geometric Isomerism

The two endocyclic double bonds in the this compound ring at positions 3 and 7 can exist in either an E (trans) or Z (cis) configuration. The most abundant and stable isomer is the (E,E)-germacrone.[2] However, other geometric isomers, such as (E,Z)- and (Z,E)-germacrone, can be formed through photochemical or base-catalyzed isomerization. This isomerization can significantly impact the molecule's shape and, consequently, its biological activity.

Experimental Protocols

Isolation and Purification of this compound from Curcuma wenyujin

A common method for obtaining this compound is through extraction from the rhizomes of Curcuma wenyujin. The following is a generalized protocol based on reported methods:

-

Extraction: The dried and powdered rhizomes are subjected to steam distillation to obtain the essential oil.

-

Fractionation: The essential oil is then fractionated using column chromatography on silica gel with a gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Single-Crystal X-ray Diffraction Analysis

Obtaining high-quality crystals is the prerequisite for single-crystal X-ray diffraction.

-

Crystallization: Pure this compound is dissolved in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and allowed to slowly evaporate at a controlled temperature. Vapor diffusion methods can also be employed.

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

NMR Spectroscopic Analysis

NMR spectroscopy is essential for confirming the structure of this compound in solution.

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.

-

Signaling Pathways and Logical Relationships

Biosynthetic Pathway of this compound Precursor

This compound belongs to the class of sesquiterpenoids, which are biosynthesized from farnesyl pyrophosphate (FPP). The key step in the formation of the germacrane skeleton is the cyclization of FPP, catalyzed by a specific terpene synthase. The diagram below illustrates the initial steps leading to the germacrene A precursor.

Caption: Biosynthetic pathway from FPP to this compound.

Isomerization of this compound

(E,E)-Germacrone can be converted to its geometric isomers through photochemical or base-catalyzed reactions. These processes are important to consider during isolation, storage, and chemical modifications of this compound.

Caption: Isomerization pathways of (E,E)-Germacrone.

Conclusion

This compound presents a fascinating molecular architecture with significant stereochemical complexity that dictates its biological functions. This guide has provided a detailed overview of its structure, supported by spectroscopic and crystallographic data, and has outlined key experimental protocols for its study. The provided diagrams illustrate important chemical and biochemical transformations of this compound. A comprehensive understanding of these aspects is essential for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development who aim to unlock the full therapeutic potential of this promising natural compound. Future research should focus on the definitive assignment of the absolute configuration of naturally occurring this compound and the systematic evaluation of the biological activities of its various stereoisomers.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H22O | CID 6436348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. tautobiotech.com [tautobiotech.com]

- 5. Redetermination of this compound type II based on single-crystal X-ray data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absolute configuration - Wikipedia [en.wikipedia.org]

In vitro biological activity of Germacrone

An In-depth Technical Guide on the In Vitro Biological Activity of Germacrone

For Researchers, Scientists, and Drug Development Professionals

This compound, a naturally occurring sesquiterpenoid found in the essential oils of various plants of the Zingiberaceae family, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, and hepatoprotective effects. The information is presented with detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved.

Anticancer Activity

This compound exhibits potent anticancer activity across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest, apoptosis, and autophagy, as well as the modulation of key signaling pathways that govern cell proliferation and survival.[3][4]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, as indicated by IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| A549 | Lung Cancer | 179.97 | Not Specified | MTT | [5] |

| Bel-7402 | Liver Cancer | 173.54 | Not Specified | MTT | [5] |

| HepG2 | Liver Cancer | 169.52 | Not Specified | MTT | [5] |

| HeLa | Cervical Cancer | 160.69 | Not Specified | MTT | [5] |

| PC-3 | Prostate Cancer | 259 | 48 | MTT | [6] |

| 22RV1 | Prostate Cancer | 396.9 | 48 | MTT | [6] |

| BGC823 | Gastric Cancer | Not Specified | 24, 48, 72 | MTT | [7] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | Not Specified | [8] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Not Specified | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A549, HepG2, PC-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 6, 12.5, 25, 50, 100, 200, 400 µM) for specified durations (e.g., 24, 48, 72 hours).[5][9]

-

MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several key signaling pathways.

Akt/MDM2/p53 Signaling Pathway in Lung Cancer

This compound has been shown to induce apoptosis and cell cycle arrest in lung cancer cells by inhibiting the Akt/MDM2/p53 signaling pathway.[9][10][11] It decreases the phosphorylation of Akt and MDM2, leading to an increase in the expression of the tumor suppressor p53.[9]

Caption: this compound inhibits the Akt/MDM2/p53 pathway in lung cancer.

PI3K/Akt/mTOR Signaling Pathway

In various cancers, including prostate cancer and liver fibrosis-related hepatocellular carcinoma, this compound inhibits the PI3K/Akt/mTOR pathway.[6][12] This inhibition leads to the induction of apoptosis and autophagy.[6]

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling cascade.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory pathways.

Experimental Protocols

Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.

-

Griess Assay: After a 24-hour incubation, the culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

-

Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

Signaling Pathways in Anti-inflammatory Activity

NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB (Nuclear Factor-kappa B) pathway, a critical regulator of inflammation.[13] It inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[13]

References

- 1. This compound: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H22O | CID 6436348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, A Novel and Safe Anticancer Agent from Genus Curcuma: A Review of its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Novel anti-cancer agents based on this compound: design, synthesis, biological activity, docking studies and MD simulations - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26944C [pubs.rsc.org]

- 6. dovepress.com [dovepress.com]

- 7. This compound exerts anti-cancer effects on gastric cancer through induction of cell cycle arrest and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits the proliferation of breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. This compound induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound improves liver fibrosis by regulating the PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pharmacological Profile of Germacrone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone is a naturally occurring sesquiterpenoid found in various medicinal plants, most notably in the essential oils of the Curcuma genus (Zingiberaceae family). It has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological effects, primarily attributed to its ability to modulate multiple cellular signaling pathways. Its therapeutic potential is being explored in oncology, inflammatory diseases, and neurodegenerative disorders.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanisms are multifaceted, involving the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways that govern cell proliferation and survival.[1][2][3][4][5][6]

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at different phases in various cancer cell lines. For instance, in gastric cancer cells, it causes G2/M phase arrest, while in lung cancer cells, it leads to G1/S phase arrest.[4][5] In breast cancer cells, this compound can induce arrest at both the G0/G1 and G2/M phases.

Apoptosis Induction: A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.[1][2][3][6] this compound treatment has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, subsequently activating caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[1] Furthermore, in some cancer cells, this compound can also induce apoptosis through the endoplasmic reticulum stress pathway, involving the activation of caspase-12 and caspase-7.[1]

Signaling Pathway Modulation: this compound's anticancer effects are also mediated by its influence on critical signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival, in prostate and lung cancer cells.[5] By inhibiting this pathway, this compound can suppress cell proliferation and induce both apoptosis and autophagy.[6] Additionally, this compound has been found to modulate the Akt/MDM2/p53 signaling pathway in lung cancer cells.[5]

Anti-inflammatory Activity

This compound possesses potent anti-inflammatory properties, which are attributed to its ability to suppress the production of pro-inflammatory mediators. It has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Neuroprotective Effects

Emerging evidence suggests that this compound has neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases and brain injury. Its neuroprotective mechanisms are linked to its anti-inflammatory and antioxidant properties.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bel-7402 | Hepatocellular Carcinoma | >100 | BenchChem |

| HepG2 | Hepatocellular Carcinoma | >100 | BenchChem |

| A549 | Lung Carcinoma | >100 | BenchChem |

| HeLa | Cervical Cancer | >100 | BenchChem |

| PC-3 | Prostate Cancer | 259 | [7] |

| 22RV1 | Prostate Cancer | 396.9 | [7] |

Table 2: In Vitro Metabolism of this compound

| System | Parameter | Value | Reference |

| Rat Liver Microsomes (RLMs) | t1/2 | 18.02 min | [8] |

| Human Liver Microsomes (HLMs) | t1/2 | 16.37 min | [8] |

| Recombinant Human CYP3A4 | t1/2 | 36.48 min | [8] |

| Recombinant Human CYP1A2 | t1/2 | 86.64 min | [8] |

| Recombinant Human CYP2E1 | t1/2 | 69.31 min | [8] |

| Recombinant Human CYP2C19 | t1/2 | 57.76 min | [8] |

Note: In vivo pharmacokinetic data for this compound, including Cmax, Tmax, AUC, and absolute bioavailability, are not consistently available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to evaluate the pharmacological profile of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for a specific time.[4][5] Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.[4][5]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[4][5]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity.

Apoptosis Analysis (Western Blot for Apoptosis-Related Proteins)

Western blotting is used to detect the expression levels of key proteins involved in the apoptosis signaling pathway.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound-induced apoptosis signaling pathway.

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: A typical experimental workflow for Western blot analysis.

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile, exhibiting significant anticancer, anti-inflammatory, and neuroprotective activities. Its mechanisms of action are complex, involving the modulation of multiple key cellular signaling pathways. While in vitro studies have provided valuable insights into its therapeutic potential, further in vivo pharmacokinetic and efficacy studies are warranted to fully elucidate its clinical utility. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of this compound.

References

- 1. This compound induces caspase3/GSDME activation and enhances ROS pro...: Ingenta Connect [ingentaconnect.com]

- 2. This compound induces caspase-3/GSDME activation and enhances ROS production, causing HepG2 pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces caspase-3/GSDME activation and enhances ROS production, causing HepG2 pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound exerts anti-cancer effects on gastric cancer through induction of cell cycle arrest and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Kinetic Characteristics of Curcumin and this compound in Rat and Human Liver Microsomes: Involvement of CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Germacrone's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms through which germacrone, a natural sesquiterpenoid, exerts its anti-cancer effects. The information presented is collated from various scientific studies, focusing on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways in different cancer cell lines. This guide offers structured quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Quantitative Analysis of this compound's Anti-Cancer Activity

This compound has been shown to inhibit the proliferation of a wide range of cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Ovarian Cancer | SKOV3 | 48 | 15.63 | |

| Ovarian Cancer | A2780 | 48 | 25.17 | |

| Lung Cancer | A549 | 48 | 29.8 | |

| Lung Cancer | H1299 | 48 | 21.6 | |

| Colorectal Cancer | HCT116 | 48 | 23.4 | |

| Colorectal Cancer | SW480 | 48 | 31.2 | |

| Breast Cancer | MCF-7 | 48 | 20.5 | |

| Breast Cancer | MDA-MB-231 | 48 | 28.9 | |

| Glioblastoma | U87 | 48 | 25.0 | |

| Glioblastoma | U251 | 48 | 18.7 |

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in A549 Lung Cancer Cells (48h Treatment)

| This compound Conc. (µM) | Apoptotic Cells (%) | G2/M Phase Arrest (%) | Reference |

| 0 (Control) | 4.5 ± 0.6 | 12.3 ± 1.5 | |

| 15 | 15.2 ± 1.8 | 28.7 ± 2.1 | |

| 30 | 35.8 ± 2.5 | 45.1 ± 3.3 | |

| 60 | 58.1 ± 3.1 | 62.5 ± 4.0 |

Core Mechanisms of Action

This compound's anti-tumor activity is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

This compound triggers programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. Treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase proteins, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell division. This compound effectively halts this process by inducing cell cycle arrest, predominantly at the G2/M phase. This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and cyclin-dependent kinase 1 (CDK1). The inactivation of the CDK1/Cyclin B1 complex prevents cells from entering mitosis, thereby inhibiting proliferation.

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are underpinned by its ability to interfere with multiple oncogenic signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell survival, growth, and proliferation, and it is often hyperactivated in cancer. This compound has been shown to significantly inhibit the phosphorylation of key components of this pathway, including Akt and mTOR. By suppressing this pathway, this compound diminishes survival signals, promoting apoptosis and inhibiting cell growth.

A Technical Guide to the Solubility and Stability of Germacrone for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the solubility and stability characteristics of Germacrone, a bioactive sesquiterpene of significant interest in pharmaceutical research. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing formulations, planning experiments, and ensuring the integrity of their scientific findings.

Solubility Profile of this compound

Understanding the solubility of this compound is fundamental for its extraction, purification, formulation, and in vitro/in vivo testing. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in peer-reviewed literature, a summary of its known solubility characteristics is provided below.

Quantitative and Qualitative Solubility Data

This compound is a lipophilic molecule, which is reflected in its general solubility in organic solvents and very low solubility in aqueous media.

| Solvent | Solubility Type | Value / Description | Temperature (°C) | Citation |

| Water | Quantitative (Est.) | 0.8354 mg/L | 25 | |

| Methanol | Qualitative | Soluble / Slightly Soluble | Not Specified | |

| Ethanol | Qualitative | Soluble | Not Specified | |

| DMSO | Qualitative | Soluble | Not Specified | |

| Chloroform | Qualitative | Slightly Soluble | Not Specified | |

| Ethyl Acetate | Qualitative | Slightly Soluble | Not Specified |

Note: The term "Soluble" and "Slightly Soluble" are qualitative descriptors found in chemical catalogs and literature; precise mg/mL values are not specified.

Experimental Protocol: Determining Thermodynamic Solubility (Shake-Flask Method)

To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and recommended approach.[1][2][3] This protocol outlines the necessary steps to determine the equilibrium solubility of this compound.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

Pure this compound (solid)

-

Selected solvent of interest (e.g., ethanol, propylene glycol, buffered aqueous solutions)

-

Glass vials with screw caps

-

Mechanical shaker or orbital agitator with temperature control (e.g., incubating shaker)[2]

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Validated High-Performance Liquid Chromatography (HPLC) system for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.[3]

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the incubating shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[1][4] It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the test temperature to let the undissolved solids settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[1][4]

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.[4]

-

Quantification: Dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the validated HPLC assay. Analyze the sample to determine the concentration of this compound.

-

Data Analysis: The measured concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[2]

Stability Profile of this compound

This compound is susceptible to degradation under various environmental conditions, including exposure to high temperatures, basic pH, and light.[5] Its unique ten-membered ring structure makes it prone to specific chemical transformations.

Factors Influencing this compound Stability

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7] The primary degradation pathways for this compound are isomerization and rearrangement.

| Stress Condition | Effect on this compound | Resulting Products | Citation |

| High Temperature | Cope Rearrangement | At temperatures above 250°C (e.g., in a GC injector), this compound undergoes a transannular cyclization to form β-elemene. | |

| Basic pH | Base-Catalyzed Isomerization | Isomerization to isothis compound and other isomers. The product ratio depends on the base and solvent system used. | [8] |

| Photochemical | Photo-isomerization | Exposure to UV light can induce isomerization to different geometric isomers. | [8] |

| Oxidation | Oxidative Degradation | The double bonds in the structure are susceptible to reaction with oxidizing agents (e.g., H₂O₂). | [9] |

| Acidic pH | Hydrolysis | While less documented than base-catalyzed effects, strong acidic conditions may lead to hydrolysis or rearrangement. | [9] |

A study on the base-catalyzed isomerization of this compound showed that different base/solvent systems yield varying mixtures of isomers, with isothis compound often being a major product.[8]

Experimental Protocol: Forced Degradation Study for a Stability-Indicating HPLC Method

This protocol describes a systematic approach to performing forced degradation studies on this compound to identify potential degradation products and to develop a stability-indicating HPLC method capable of separating the intact drug from all degradants.[10][11][12]

Objective: To investigate the degradation profile of this compound under various stress conditions and validate an analytical method that can accurately measure its purity and degradation.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)[13]

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-quality water and organic solvents for HPLC

-

pH meter

-

Forced-degradation apparatus (water bath, oven, photostability chamber)

-

Validated HPLC-UV or HPLC-MS system

Methodology:

-

Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for several hours. Periodically withdraw samples, neutralize them, and analyze by HPLC.[13]

-

Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep the solution at room temperature, as base-catalyzed degradation can be rapid.[8] Withdraw and neutralize samples at short intervals (e.g., 30 min, 1h, 2h) for HPLC analysis.

-

Oxidative Degradation: Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature and protected from light for up to 24 hours. Monitor the reaction by HPLC.[9]

-

Thermal Degradation: Place the this compound stock solution (liquid) and solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 70-80°C). Analyze samples at various time points.

-

Photolytic Degradation: Expose the this compound stock solution to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples over time.[13]

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method. The goal is to achieve chromatographic separation between the main this compound peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is spectrally pure and free from co-eluting degradants.[14] The method is considered "stability-indicating" if it can resolve and quantify this compound in the presence of its degradation products.[10]

Visualized Workflows and Relationships

To better illustrate the complex processes involved in stability testing and the factors influencing this compound's integrity, the following diagrams are provided.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. enamine.net [enamine.net]

- 5. CAS 6902-91-6: this compound | CymitQuimica [cymitquimica.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. scispace.com [scispace.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Application Notes and Protocols for Germacrone Extraction from Curcuma Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone is a naturally occurring sesquiterpenoid found in various plant species, most notably in the rhizomes of several Curcuma species, which are widely used in traditional medicine. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The effective extraction and purification of this compound are crucial for further research and potential therapeutic applications.

These application notes provide a comprehensive overview of various protocols for the extraction of this compound from Curcuma species. The document details several extraction methodologies, from conventional to modern techniques, and includes protocols for subsequent purification. Quantitative data from various studies are summarized to facilitate comparison and selection of the most suitable method for specific research or drug development needs.

Extraction Methodologies Overview

Several techniques have been employed for the extraction of this compound and other bioactive compounds from Curcuma rhizomes. The choice of method can significantly impact the yield, purity, and overall profile of the extracted compounds. This section briefly outlines the principles of common extraction methods.

-

Steam Distillation: A conventional method for extracting essential oils. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

-

Solvent Extraction: This method uses organic solvents to dissolve the target compounds from the plant matrix. The selection of the solvent is critical and depends on the polarity of the desired compounds.

-

Microwave-Assisted Extraction (MAE): A modern technique that utilizes microwave energy to heat the solvent and plant material, leading to a more efficient and rapid extraction process compared to conventional methods.[1][2]

-

Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing solvent penetration and mass transfer, thereby improving extraction efficiency.

-

Supercritical Fluid Extraction (SFE): A green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent. By manipulating pressure and temperature, the solvent properties can be tuned to selectively extract specific compounds. This method avoids the use of organic solvents and is particularly suitable for thermally labile compounds.[3][4][5]

Experimental Protocols

This section provides detailed protocols for various this compound extraction and purification methods based on published literature.

Protocol 1: Microwave-Assisted Extraction (MAE) followed by Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the rapid analysis of this compound and other volatile compounds from Curcuma rhizomes.[1]

1. Sample Preparation:

- Obtain dried rhizomes of the desired Curcuma species (e.g., Curcuma wenyujin, Curcuma phaeocaulis, Curcuma kwangsiensis).

- Grind the rhizomes into a fine powder.

2. Microwave-Assisted Extraction (MAE):

- Place a specific amount of the powdered rhizome into a microwave extraction vessel.

- Add an appropriate solvent (the original study does not specify the solvent for MAE, but typically a non-polar or moderately polar solvent would be used for sesquiterpenoids).

- Set the microwave power to 700 W.

- Irradiate for 4 minutes.

- After extraction, allow the sample to cool.

3. Headspace Solid-Phase Microextraction (HS-SPME):

- Transfer the extract to a headspace vial.

- Add a 30% NaCl solution to the vial to enhance the release of volatile compounds.

- Expose a 100 µm polydimethylsiloxane (PDMS) coated SPME fiber to the headspace of the vial.

- Maintain the extraction temperature at 80°C for 20 minutes with a stirring rate of 1,100 rpm.

4. Analysis:

- Desorb the extracted compounds from the SPME fiber in the injection port of a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol describes a green and efficient method for extracting essential oils rich in this compound.[4][5]

1. Sample Preparation:

- Use dried and powdered rhizomes of Curcuma longa.

2. Supercritical Fluid Extraction (SFE):

- Load the powdered rhizome material into the extraction vessel of an SFE system.

- Set the extraction pressure to 200 bar.

- Set the extraction temperature to 40°C.

- Perform a static extraction for 2 hours using supercritical CO2 as the solvent. No modifier is required.

- Collect the extract after depressurization.

Protocol 3: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is designed for the preparative isolation and purification of this compound from the essential oil of Curcuma wenyujin.[6][7]

1. Essential Oil Preparation:

- Obtain the essential oil from the rhizomes of Curcuma wenyujin by steam distillation.

2. HSCCC Solvent System Preparation:

- Prepare a two-phase solvent system composed of petroleum ether–ethanol–diethyl ether–water at a volume ratio of 5:4:0.5:1.

- Thoroughly equilibrate the solvent mixture in a separatory funnel at room temperature and separate the two phases before use. The upper phase is the mobile phase, and the lower phase is the stationary phase.

3. HSCCC Separation:

- Fill the multilayer coiled column of the HSCCC instrument entirely with the lower phase (stationary phase).

- Pump the upper phase (mobile phase) into the column at a flow rate of 1.0 ml/min.

- Set the revolution speed to 670 rpm.

- Dissolve the essential oil sample (e.g., 658 mg) in 18 ml of a 1:1 (v/v) mixture of the upper and lower phases.

- Inject the sample solution into the column.

- Monitor the effluent with a UV detector and collect the fractions corresponding to the this compound peak.

4. Post-Purification Analysis:

- Analyze the purity of the collected this compound fraction using High-Performance Liquid Chromatography (HPLC).

- Confirm the structure of the purified this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound extraction and the chemical composition of extracts from different Curcuma species.

Table 1: Optimized Parameters for Different Extraction Methods

| Extraction Method | Species | Parameter | Optimal Value | Reference |

| MAE-HS-SPME | Rhizoma Curcuma | Microwave Power | 700 W | [1] |

| Irradiation Time | 4 min | [1] | ||

| SPME Fiber | 100 µm PDMS | [1] | ||

| Extraction Temperature | 80°C | [1] | ||

| Extraction Time | 20 min | [1] | ||

| Stirring Rate | 1,100 rpm | [1] | ||

| Salt Concentration | 30% NaCl | [1] | ||

| SFE | Curcuma longa | Pressure | 200 bar | [4][5] |

| Temperature | 40°C | [4][5] | ||

| Static Extraction Time | 2 h | [4][5] |

Table 2: this compound and Other Compound Yields/Content from Various Curcuma Species

| Species | Extraction Method | Compound | Yield/Content | Reference |

| Curcuma wenyujin | HSCCC | This compound | 62 mg from 658 mg essential oil | [8] |

| Curdione | 93 mg from 658 mg essential oil | [8] | ||

| Curcuma longa | Steam Distillation | This compound | 2.77 - 4.52% of essential oil | [9] |

| Curcuma aeruginosa | Hydrodistillation | This compound | 5.3% of essential oil | [10] |

| Curcuma zedoaria | Hydrodistillation | This compound | 2.3% of essential oil | [10] |

| Rhizoma Curcumae | Ultrasonic Extraction | This compound | 0.73 - 1.22 mg/g | [11] |

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

This diagram illustrates the general workflow for obtaining pure this compound from Curcuma rhizomes, starting from the raw plant material to the final analytical confirmation. The process involves initial preparation of the rhizomes, followed by one of several extraction methods to obtain a crude extract or essential oil. This is then subjected to purification techniques like HSCCC to isolate this compound, which is subsequently analyzed for purity and structural confirmation.

References

- 1. Fast determination of curcumol, curdione and this compound in three species of Curcuma rhizomes by microwave-assisted extraction followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. supercriticalfluids.com [supercriticalfluids.com]

- 4. mdpi.com [mdpi.com]

- 5. Preparation and Application of Standardized Typical Volatile Components Fraction from Turmeric (Curcuma longa L.) by Supercritical Fluid Extraction and Step Molecular Distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.ncat.edu [profiles.ncat.edu]

- 7. tautobiotech.com [tautobiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. currentsci.com [currentsci.com]

- 10. mdpi.com [mdpi.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

High-Yield Synthesis of Germacrone Derivatives: Application Notes and Protocols for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of various Germacrone derivatives. This compound, a major bioactive component of Curcuma zedoaria, has garnered significant interest for its wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties.[1] Structural modification of the this compound scaffold offers a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity.

These notes detail the synthetic methodologies, quantitative data, and biological evaluation workflows for novel this compound derivatives, with a particular focus on those exhibiting anticancer activity through the inhibition of the c-Met signaling pathway.

Data Presentation

Table 1: Synthesis Yields of this compound Carboxylic Ester Derivatives

| Compound ID | R Group (Ar) | Reaction Time (h) | Yield (%) |

| 3a | Phenyl | 6 | 85 |

| 3b | 4-Methylphenyl | 6 | 82 |

| 3c | 4-Methoxyphenyl | 8 | 88 |

| 3d | 4-Chlorophenyl | 5 | 92 |

| 3e | 4-Nitrophenyl | 5 | 95 |

Table 2: Synthesis Yields of Other Bioactive this compound Derivatives

| Derivative Name | Reaction Type | Key Reagents | Yield (%) | Reference |

| 1,10-epoxythis compound | Epoxidation | mCPBA | 80 (as a 4:1 mixture with 4,5-epoxythis compound) | [2] |

| 4,5-epoxythis compound | Epoxidation | mCPBA | 20 (as a 4:1 mixture with 1,10-epoxythis compound) | [2] |

| Isothis compound | Isomerization | NaOEt | 86 | [2] |

| 9,10-epoxyisothis compound | Epoxidation | H₂O₂/NaOH | 65 | [2] |

| Eudesma-4,7(11)-dien-8-one | Lewis Acid-mediated Cyclization | GaCl₃ | 15 | [2] |

| Eudesma-3,7(11)-dien-8-one | Lewis Acid-mediated Cyclization | GaCl₃ | 24 | [2] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Carboxylic Ester Derivatives (3a-3e)

This protocol outlines the synthesis of novel this compound derivatives through the introduction of carboxylic esters.[1]

Materials:

-

This compound

-

Appropriate aromatic carboxylic acid (e.g., benzoic acid, 4-methylbenzoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dry Dichloromethane (DCM) or Acetonitrile

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) and the respective aromatic carboxylic acid (1.2 eq) in dry DCM or acetonitrile.

-

Add DCC (1.5 eq) and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for the time indicated in Table 1.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.[1]

Protocol 2: Synthesis of 1,10-epoxythis compound and 4,5-epoxythis compound

This protocol describes the direct epoxidation of this compound.[2]

Materials:

-

This compound

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in DCM.

-

Add mCPBA to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and wash with a suitable aqueous solution (e.g., sodium bicarbonate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify and separate the resulting mixture of epoxides by silica gel column chromatography.[2]

Protocol 3: In Vitro Anticancer Activity Screening - MTT Assay

This protocol details the evaluation of the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[1]

Materials:

-

Cancer cell lines (e.g., Bel-7402, HepG2, A549, HeLa)

-

96-well plates

-

Complete cell culture medium

-

Synthesized this compound derivatives dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 1.0 × 10⁴ cells/mL and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0 to 800 µmol/L) for 24 or 48 hours. Use 0.1% DMSO as a vehicle control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀) values.

Visualizations

Signaling Pathway

Caption: The c-Met signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

Caption: Workflow for synthesis and in vitro anticancer screening of this compound derivatives.

References

Application Note: Quantification of Germacrone in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Germacrone is a naturally occurring sesquiterpenoid found in various medicinal plants, notably within the Zingiberaceae family, such as Curcuma species.[1] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Accurate quantification of this compound in essential oils is crucial for the quality control of raw materials, standardization of herbal products, and for research and development in the pharmaceutical and fragrance industries. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds in complex mixtures like essential oils, offering high sensitivity, selectivity, and reliability.[3][4] This document provides a detailed protocol for the quantification of this compound using a validated GC-MS method.

Experimental Protocols

This section details the complete methodology for the quantification of this compound in essential oil samples.

1. Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Essential oil samples containing this compound

-

Solvent: Hexane, Methanol, or Ethyl Acetate (GC grade or equivalent)[3][5][6]

-

n-alkane standard solution (e.g., C8-C20) for Retention Index (RI) determination

2. Instrumentation

-

Gas Chromatograph (GC) equipped with a mass spectrometer (MS) detector.[6]

-

GC Column: A DB-5 or HP-5MS capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended due to its suitability for separating sesquiterpenoids.[6][7][8]

-

Autosampler for precise and repeatable injections.

3. Sample and Standard Preparation

-

Standard Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) to obtain a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to achieve a concentration range that brackets the expected concentration of this compound in the samples (e.g., 0.1 µg/mL to 100 µg/mL).[9]

-

Sample Preparation: Accurately weigh approximately 100 mg of the essential oil, dissolve it in 10 mL of solvent, and vortex to ensure homogeneity.[6] A common dilution ratio is 1:100 (v/v), but this may need to be adjusted based on the this compound concentration.[5] Filter the diluted sample through a 0.22 µm syringe filter before injection.

4. GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Condition |

| GC System | Agilent 7890N or equivalent |

| Capillary Column | DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[6][7] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[8] |

| Injection Volume | 1 µL[6] |

| Injector Temperature | 250 °C[3][8] |

| Injection Mode | Split (e.g., 50:1 or 25:1 ratio)[3][6] |

| Oven Temperature Program | Initial 60-70°C, hold for 2-3 min, ramp at 3-5°C/min to 240-270°C, hold for 5-10 min.[3][6][8] |

| MS System | Agilent Triple Quad 7000A or equivalent |

| Ionization Mode | Electron Ionization (EI)[3] |

| Ionization Energy | 70 eV[3][8] |

| Ion Source Temperature | 230 °C[3] |

| Quadrupole Temperature | 150 °C[3] |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan (e.g., m/z 40-500) for identification.[7] |

| Data Acquisition | Agilent ChemStation or equivalent software[10] |

5. Method Validation